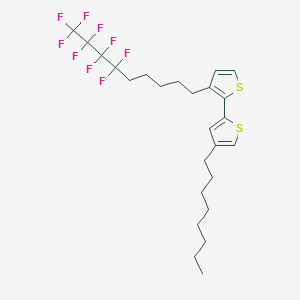![molecular formula C38H24I2S2 B12611450 2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} CAS No. 917483-43-3](/img/structure/B12611450.png)
2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is a complex organic compound that features an anthracene core with thiophene and iodophenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} typically involves a multi-step process. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction involving anthracene and a suitable dienophile.
Introduction of Thiophene Groups: The thiophene groups are introduced via a Stille coupling reaction, where a stannylated thiophene derivative reacts with the anthracene core.
Addition of Iodophenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The iodophenyl groups can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes for biological imaging and sensing.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo photoinduced electron transfer, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative damage and cell death, which is the basis for its use in photodynamic therapy.
類似化合物との比較
Similar Compounds
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: Another anthracene-based compound with different substituents, used in metal-organic frameworks.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: A derivative used as a singlet oxygen probe in photodynamic studies.
2,2’-(Anthracene-9,10-diyl)diacetonitrile: A compound with similar core structure but different functional groups.
Uniqueness
2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is unique due to its combination of thiophene and iodophenyl groups, which impart distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
特性
CAS番号 |
917483-43-3 |
|---|---|
分子式 |
C38H24I2S2 |
分子量 |
798.5 g/mol |
IUPAC名 |
2-[2-(4-iodophenyl)ethenyl]-5-[10-[5-[2-(4-iodophenyl)ethenyl]thiophen-2-yl]anthracen-9-yl]thiophene |
InChI |
InChI=1S/C38H24I2S2/c39-27-15-9-25(10-16-27)13-19-29-21-23-35(41-29)37-31-5-1-2-6-32(31)38(34-8-4-3-7-33(34)37)36-24-22-30(42-36)20-14-26-11-17-28(40)18-12-26/h1-24H |
InChIキー |
HFZQMSPOAIIKEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(S4)C=CC5=CC=C(C=C5)I)C6=CC=C(S6)C=CC7=CC=C(C=C7)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)
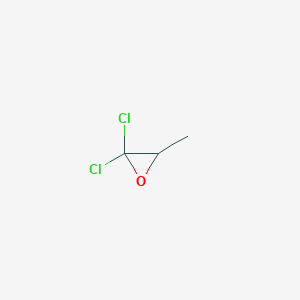
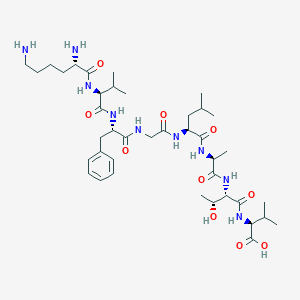
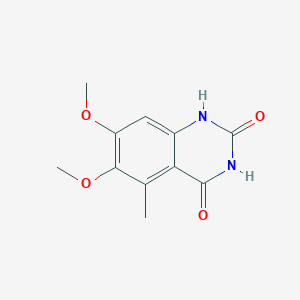
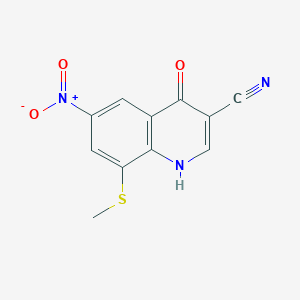
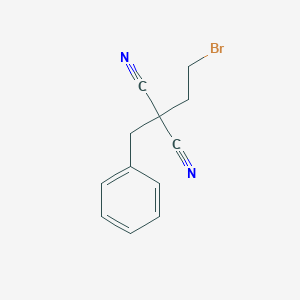
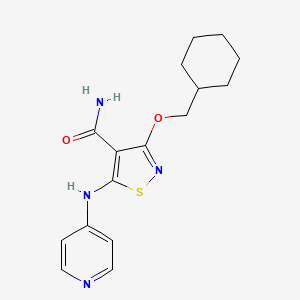

phosphanium bromide](/img/structure/B12611416.png)
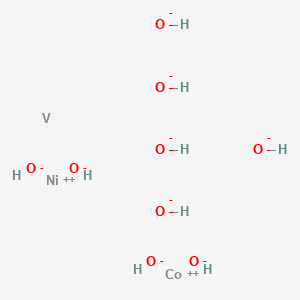
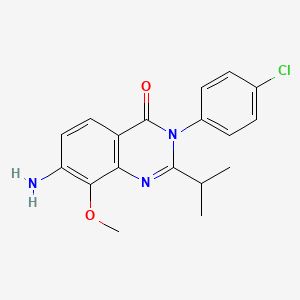
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
